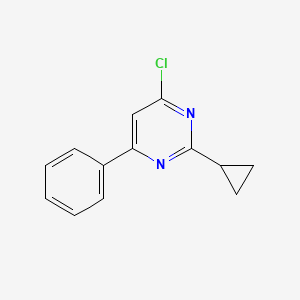
1-(5-Fluorothien-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluorothien-2-yl)ethanol is an organic compound with the molecular formula C6H7FOS It is a fluorinated derivative of thienyl ethanol, where a fluorine atom is substituted at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluorothien-2-yl)ethanol typically involves the fluorination of thienyl ethanol derivatives. One common method is the reaction of 5-fluorothiophene-2-carbaldehyde with a suitable reducing agent to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and flow rates, are optimized to achieve high efficiency. The purification of the final product is typically done using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluorothien-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(5-Fluorothien-2-yl)ethanone.
Reduction: 1-(5-Fluorothien-2-yl)ethane.
Substitution: Various substituted thienyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluorothien-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as improved thermal stability and electrical conductivity
Mechanism of Action
The mechanism of action of 1-(5-Fluorothien-2-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothien-2-yl)ethanol
- 1-(5-Bromothien-2-yl)ethanol
- 1-(5-Methylthien-2-yl)ethanol
Comparison
1-(5-Fluorothien-2-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorinated compound often exhibits enhanced biological activity and stability .
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCYGBDSNXSYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B11722502.png)
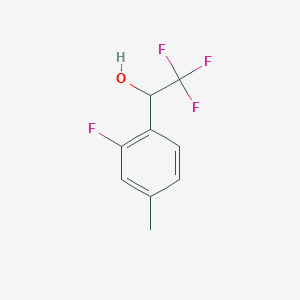
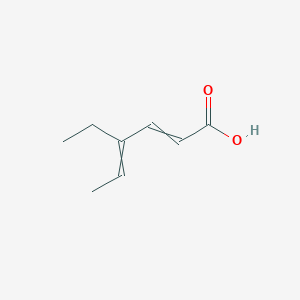
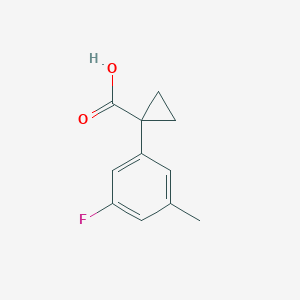
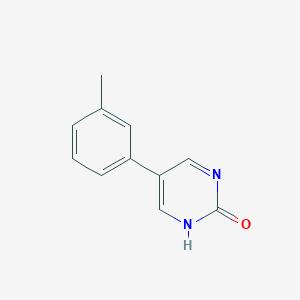

![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)
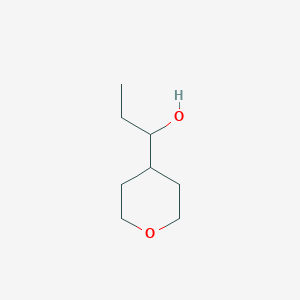
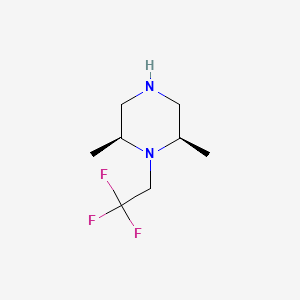

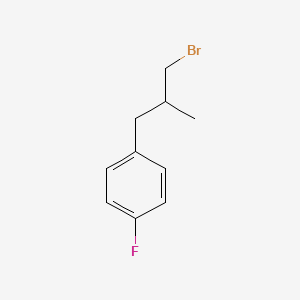
![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)
